ジオジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

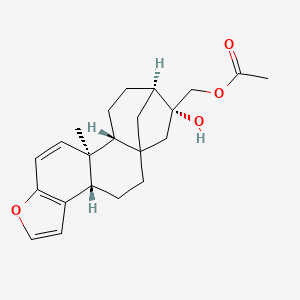

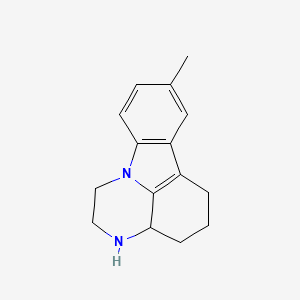

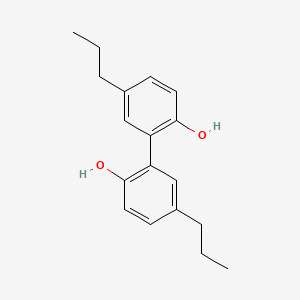

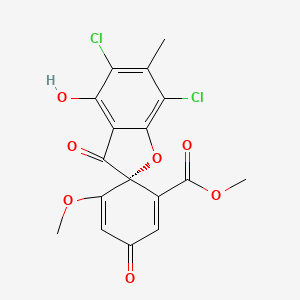

(+)-geodin is an oxaspiro compound that is 3H,4'H-spiro[[1]benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione substituted by methoxycarbonyl, hydroxy, chloro, methyl, methoxy and chloro groups at positions 2', 4, 5, 6, 6' and 7, respectively. It is a fungal metabolite isolated from Aspergillus terreus and Penicillium glabrum. It has a role as a Penicillium metabolite and an Aspergillus metabolite. It is a methyl ester, an oxaspiro compound, an organochlorine compound, a member of 1-benzofurans, a member of phenols and an ether. It is a conjugate acid of a (+)-geodin(1-).

Estin is a natural product found in Aspergillus terreus with data available.

科学的研究の応用

殺虫活性

ジオジンは、海洋真菌Aspergillus sp.に由来し、生物活性を高めるために改変されています。ジオジンの新しいエーテル誘導体シリーズは、顕著な殺虫特性を示しました。 例えば、ある誘導体は、IC50値が89μMという強力な殺虫活性を示し、これはIC50値が70μMであるポジティブコントロールであるアザジラクチンと比較できます 。これは、ジオジン誘導体が従来の殺虫剤の有望な代替手段になる可能性を示唆しています。

抗菌性

ジオジンのいくつかの誘導体は、Staphylococcus aureusやAeromonas salmonicidaなどの病原体に対して強力な抗菌活性を示しました。 最小阻害濃度(MIC)値は1.15〜4.93μMの範囲で、低濃度での高い有効性を示しています 。これは、ジオジンが新しい抗菌剤の開発のためのリード化合物としての可能性を強調しています。

構造活性相関

ジオジン誘導体に関する研究は、それらの生物活性を支配する構造活性相関に関する洞察を提供してきました。 ハロゲン化ベンジル、特にフルオロベンジルの導入、および4-OH位置での置換などの修飾は、殺虫活性と抗菌活性の両方を強化するための重要な要因でした 。これらの相関関係を理解することは、より強力な誘導体の合理的な設計に不可欠です。

誘導体の半合成

ジオジン誘導体は、収率の高いワンステップ反応を使用して、半合成されています。 このプロセスにより、さまざまな誘導体を迅速かつ効率的に製造することが可能になり、それらの生物活性と潜在的な用途の探索を促進します .

海洋天然物の強化

ジオジンに関する作業は、海洋天然物の生物活性を高める方法の代表的な例です。 海洋生物から天然化合物を単離し、化学的に修飾することにより、研究者はさまざまな用途に対して新しい改善された特性を解き放つことができます .

潜在的な医薬品への応用

強力な殺虫活性と抗菌活性を考えると、ジオジンとその誘導体は、医薬品への応用についてさらに検討することができます。 それらは、公衆衛生に影響を与える耐性菌株や害虫を駆除するための新しい薬剤の開発のためのテンプレートとして役立つ可能性があります .

農業への応用

ジオジン誘導体の殺虫特性は、農業用途に活用することができ、合成農薬の代替手段を提供します。 これは、環境への影響を軽減し、持続可能な農業慣行を促進するのに役立ちます .

生物活性化合物の発見

ジオジンの修飾と分析は、生物活性化合物の発見という広範な分野に貢献しています。 天然物とその誘導体を研究することにより、研究者は、科学的および治療的に重要な意味を持つ可能性のある新規な活性を有する化合物を発見し続けることができます .

作用機序

Target of Action

Geodin, also known as Ziprasidone, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar disorder . It mainly binds to and inhibits receptors for dopamine and serotonin, with partial inhibition of receptors for histamine, norepinephrine, and acetylcholine . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

It is believed to inhibit communication between nerves in the brain by blocking receptors on the nerves for several neurotransmitters . It functions as an antagonist at the D2, 5-HT2A, and 5-HT1D receptors and as an agonist at the 5-HT1A receptor . Geodin also moderately inhibits the reuptake of serotonin and norepinephrine .

Biochemical Pathways

It is known that the compound affects the pathways related to dopamine, serotonin, histamine, norepinephrine, and acetylcholine . The inhibition of these pathways and the resulting changes in neurotransmitter levels are believed to contribute to Geodin’s antipsychotic effects .

Pharmacokinetics

Geodin has a bioavailability of 60% when administered orally and 100% when administered intramuscularly . It is metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase . The elimination half-life of Geodin is approximately 7 to 10 hours , and it is excreted in the urine and feces .

Result of Action

The result of Geodin’s action is a reduction in the symptoms of schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder . Although classified as an atypical antipsychotic, Geodin appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class .

Action Environment

The action, efficacy, and stability of Geodin can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of Geodin . Additionally, factors such as the patient’s overall health, co-administration with other medications, and individual genetic factors can also influence the drug’s action and effectiveness .

生化学分析

Biochemical Properties

Geodin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the production of Geodin in Aspergillus terreus involves a gene cluster, which includes a polyketide synthase .

Molecular Mechanism

At the molecular level, Geodin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the production of Geodin involves the activation of a transcription factor in the Geodin gene cluster .

特性

CAS番号 |

427-63-4 |

|---|---|

分子式 |

C17H12Cl2O7 |

分子量 |

399.2 g/mol |

IUPAC名 |

methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1 |

InChIキー |

LUBKKVGXMXTXOZ-QGZVFWFLSA-N |

SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

異性体SMILES |

CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

正規SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

外観 |

Pale yellow solidPurity:≥95% by HPLC |

同義語 |

Methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of (+)-geodin is C17H12Cl2O7 and its molecular weight is 403.18 g/mol. []

ANone: Geodin has been characterized using a variety of spectroscopic methods, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, ]

ANone: Geodin is a fungal metabolite produced via a complex biosynthetic pathway that begins with the polyketide precursor, emodin. [, , ]

ANone: Several enzymes play key roles in geodin biosynthesis, including polyketide synthases (PKSs), cytochrome P450 enzymes, methyltransferases, and halogenases. One specific enzyme, dihydrogeodin oxidase, catalyzes the final step of (+)-geodin biosynthesis. [, , , ]

ANone: Yes, factors like carbon and nitrogen sources, pH, and the presence of elicitors can significantly impact geodin production. For example, crude glycerol can be used as an alternative substrate, but the presence of contaminants can influence geodin yields. [, , ]

ANone: Geodin exhibits a broad range of biological activities, including antiviral, antimicrobial, cytotoxic, and fibrinolytic enhancement properties. [, , , , ]

ANone: Studies suggest that geodin inhibits viral replication by interfering with processes between viral adsorption and viral protein synthesis. []

ANone: Research suggests that geodin, along with other fungal metabolites, enhances fibrinolytic activity in bovine aortic endothelial cells by potentially inducing urokinase production and/or inhibiting plasminogen activator inhibitor-1 (PAI-1). []

ANone: Modifications to the geodin structure, such as the introduction of halogenated benzyl groups or esterification of the 4-OH group, have been shown to influence its insecticidal and antibacterial activities. [, ]

ANone: Geodin can be isolated from fungal cultures using solvent extraction methods, followed by purification techniques like column chromatography. [, ]

ANone: Various techniques are employed to analyze geodin, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, ]

ANone: Yes, the gene cluster responsible for geodin biosynthesis has been identified in Aspergillus terreus and successfully transferred to Aspergillus nidulans for heterologous expression. [, ]

ANone: This achievement enables researchers to study the geodin biosynthetic pathway in a genetically tractable host, facilitating further investigations into gene function and potential pathway engineering. [, ]

ANone: Geodin’s diverse biological activities make it a promising candidate for further development as an antiviral, antibacterial, antifungal, or anticancer agent. [, , ]

ANone: Further investigation of geodin's mechanism of action, in vivo efficacy, and toxicological profile is needed. Additionally, exploring the potential for engineering geodin derivatives with improved activity and pharmacokinetic properties holds promise. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。